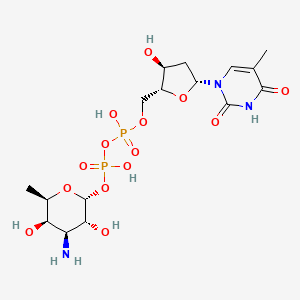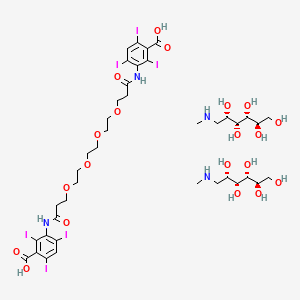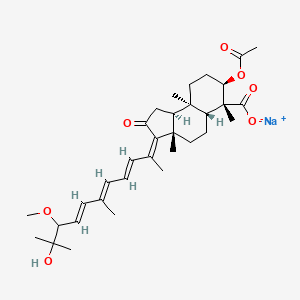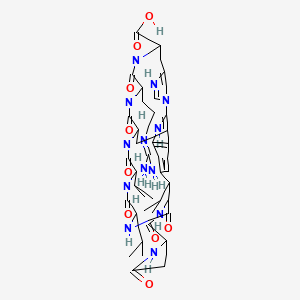
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-galactopyranose (3-amino-3-deoxy-alpha-D-fucopyranose) as the sugar component. It derives from a 3-amino-3,6-dideoxy-alpha-D-galactopyranose. It is a conjugate acid of a dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose(1-).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Enzyme Function
- Structural Insights into Enzymatic Biosynthesis : Thoden et al. (2009) and Woodford et al. (2017) explored the structural aspects of enzymes like QdtB and FdtF, which are involved in the biosynthesis of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose. Their studies highlighted how these enzymes function in the biosynthetic pathway, contributing to our understanding of bacterial carbohydrate metabolism Thoden et al., 2009; Woodford et al., 2017.
Biosynthetic Pathways
- Understanding Biosynthesis in Bacteria : Pföstl et al. (2008) and Pfoestl et al. (2003) studied the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in bacteria, which involves multiple enzymes. These studies are crucial for comprehending how bacteria synthesize complex carbohydrates Pföstl et al., 2008; Pfoestl et al., 2003.
Enzymatic Studies
- Functional and Structural Analysis of Enzymes : Thoden et al. (2013) and Thoden et al. (2009) conducted functional and structural studies of enzymes like QdtC, integral to the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, offering insights into their catalytic mechanisms Thoden et al., 2013; Thoden et al., 2009.
Chemical Synthesis
- Synthetic Approaches to Study Biosynthesis : Bowers et al. (2002) demonstrated a chemical synthesis approach to study the biosynthesis of similar compounds, providing a method to understand and manipulate these biosynthetic pathways Bowers et al., 2002.
Glycosylation Studies
- Engineering Bacteria for Glycosylation : Pandey et al. (2015) and Pandey et al. (2016) engineered Escherichia coli to study the glycosylation of flavonoids, showcasing the potential of engineered bacteria in synthesizing novel compounds Pandey et al., 2015; Pandey et al., 2016.
Enzymatic Synthesis
- Large-Scale Enzymatic Synthesis : Chung et al. (2007) utilized over-expressed GerB for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose, advancing our knowledge in enzymatic synthesis techniques Chung et al., 2007.
Eigenschaften
Produktname |
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose |
|---|---|
Molekularformel |
C16H27N3O14P2 |
Molekulargewicht |
547.34 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
InChI-Schlüssel |
KVYJLJOGNUNRJK-FQLHZTMTSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)




![Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1261180.png)

![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)

